molecular formula C11H13N3O3S B12745369 4-((2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbonyl)morpholine CAS No. 93501-44-1

4-((2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbonyl)morpholine

Cat. No.: B12745369
CAS No.: 93501-44-1
M. Wt: 267.31 g/mol
InChI Key: PSUXQAKOPDMRJZ-UHFFFAOYSA-N
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Description

4-((2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbonyl)morpholine is a heterocyclic compound that features a thiazolo[3,2-a]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The thiazolo[3,2-a]pyrimidine scaffold is known for its structural similarity to purine, which allows it to interact effectively with various biological targets .

Preparation Methods

The synthesis of 4-((2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbonyl)morpholine typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating and the use of solvents such as ethanol or acetonitrile. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-((2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbonyl)morpholine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolo[3,2-a]pyrimidine core can bind to enzymes and receptors, modulating their activity. This interaction is often facilitated by the structural similarity of the compound to purine, allowing it to fit into active sites of enzymes and receptors. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar compounds to 4-((2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbonyl)morpholine include other thiazolo[3,2-a]pyrimidine derivatives. These compounds share the thiazolo[3,2-a]pyrimidine core but differ in their substituents, which can significantly alter their biological activities and properties. For example, 2-substituted thiazolo[3,2-a]pyrimidines have been shown to possess high antitumor, antibacterial, and anti-inflammatory activities .

Properties

CAS No.

93501-44-1

Molecular Formula

C11H13N3O3S

Molecular Weight

267.31 g/mol

IUPAC Name

6-(morpholine-4-carbonyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C11H13N3O3S/c15-9(13-1-4-17-5-2-13)8-7-12-11-14(10(8)16)3-6-18-11/h7H,1-6H2

InChI Key

PSUXQAKOPDMRJZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CN=C3N(C2=O)CCS3

Origin of Product

United States

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